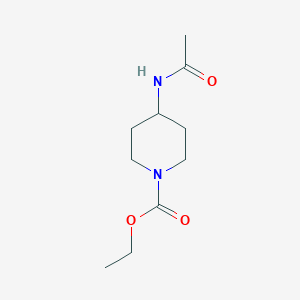

Ethyl 4-acetamidopiperidine-1-carboxylate

説明

Ethyl 4-acetamidopiperidine-1-carboxylate is a compound of interest in the synthesis and study of various chemical and pharmacological properties. It serves as a building block in organic synthesis, enabling the formation of more complex molecules through various chemical reactions.

Synthesis Analysis

The synthesis of ethyl 4-acetamidopiperidine-1-carboxylate derivatives involves multi-step procedures that aim to optimize yields and reduce production costs. For instance, a method for synthesizing ethyl(2R,4R)-4-methylpiperidine-2-carboxylate was reported to improve overall yield from 17.0% to 47.6%, demonstrating the effectiveness of optimizing synthesis protocols for reducing production costs (Z. Can, 2012).

Molecular Structure Analysis

The molecular structure of ethyl 4-acetamidopiperidine-1-carboxylate derivatives can be analyzed using various techniques like IR, NMR, MS, and single-crystal X-ray diffraction. For example, the crystal structure of Ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate was determined, providing insights into the compound's molecular geometry and intermolecular interactions, which are crucial for understanding its reactivity and properties (Liang Xiao-lon, 2015).

Chemical Reactions and Properties

Ethyl 4-acetamidopiperidine-1-carboxylate undergoes various chemical reactions, enabling the synthesis of a wide range of compounds. For instance, its derivatives can be used in oxidative reactions, showcasing its versatility in organic synthesis. The synthesis and application of such derivatives in oxidative reactions have been detailed, demonstrating their potential in organic synthesis and chemical research (M. Mercadante et al., 2013).

科学的研究の応用

Enzymatic Resolution in Drug Synthesis

Ethyl 1,4-benzodioxan-2-carboxylate, an intermediate compound in drug synthesis, such as for doxazosin mesylate, is kinetically resolved to obtain its S-enantiomer through a lipase-catalyzed transesterification reaction. This process demonstrates the importance of Ethyl 4-acetamidopiperidine-1-carboxylate in achieving high enantiomeric purity in pharmaceutical compounds (Kasture et al., 2005).

Catalysis in Organic Synthesis

The compound plays a role in the synthesis of highly functionalized tetrahydropyridines via a phosphine-catalyzed [4 + 2] annulation process. This highlights its utility in the synthesis of complex organic molecules, contributing to the advancement of organic chemistry and material science (Zhu et al., 2003).

Synthesis of Various Organic Compounds

Ethyl 4-acetamidopiperidine-1-carboxylate is essential in the synthesis of a variety of organic compounds, including pyrano-[2,3-c]pyrazole, isoxazolo[3,4-b]pyridine, and 1,8-diazanaphthalene derivatives. These compounds have various applications in chemical research and development (Harb et al., 1989).

Electrochemical Oxidation

The compound is used in electrochemical oxidation processes to convert alcohols and aldehydes into carboxylic acids, showcasing its role in green chemistry and sustainable synthesis methods (Rafiee et al., 2018).

Crystal Structure Analysis

It's used in the study of crystal structures of various synthesized compounds, providing insights into molecular interactions and stability, essential for drug design and material sciences (Sapnakumari et al., 2014).

作用機序

Mode of Action

The mode of action of Ethyl 4-acetamidopiperidine-1-carboxylate is currently unknown . The compound’s interaction with its targets and any resulting changes are subjects of ongoing research.

Pharmacokinetics

The compound is a solid powder and is soluble in Chloroform and Ethyl Acetate . It is recommended to store the compound at -20° C . These properties may have an impact on the bioavailability of the compound.

特性

IUPAC Name |

ethyl 4-acetamidopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-3-15-10(14)12-6-4-9(5-7-12)11-8(2)13/h9H,3-7H2,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWPJAMFDDNCPJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101193207 | |

| Record name | 1-Piperidinecarboxylic acid, 4-(acetylamino)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101193207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-acetamidopiperidine-1-carboxylate | |

CAS RN |

198133-70-9 | |

| Record name | 1-Piperidinecarboxylic acid, 4-(acetylamino)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=198133-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 4-(acetylamino)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101193207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3S-(3R,4aR,8aR,2'S,3'S)]-2-[3'-N-t-Boc-amino-2'-hydroxy-4'-(phenyl)thio]butyldecahydroisoquinoline-3-N-t-butylcarboxamide](/img/structure/B1140238.png)

![Hellebrigeninmonoacetat [German]](/img/structure/B1140248.png)